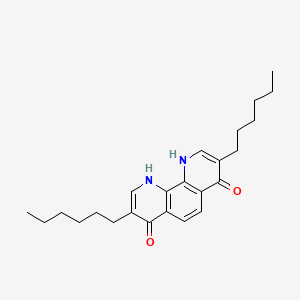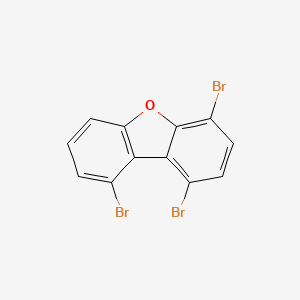![molecular formula C12H22O3 B12574779 9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane CAS No. 215877-52-4](/img/structure/B12574779.png)
9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane is a complex organic compound characterized by its unique spiro structure. This compound is notable for its three oxygen atoms incorporated into a spirocyclic framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and alkyl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of 9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but differ in the number and position of oxygen atoms.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds share the spirocyclic framework but have different heteroatoms (oxygen or sulfur) in the ring.
Uniqueness
9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane is unique due to its specific arrangement of three oxygen atoms within the spirocyclic structure. This imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Propiedades
Número CAS |
215877-52-4 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
9,9,11-trimethyl-7,8,12-trioxaspiro[5.6]dodecane |
InChI |
InChI=1S/C12H22O3/c1-10-9-11(2,3)14-15-12(13-10)7-5-4-6-8-12/h10H,4-9H2,1-3H3 |
Clave InChI |
UWSCTMIMCGDSMG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OOC2(O1)CCCCC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B12574701.png)
![1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12574710.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)

![N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12574739.png)


![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)

![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-2,3-dioxoquinoxalin-1-yl]acetate](/img/structure/B12574757.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
![benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B12574776.png)
